molecular formula C13H15N3S B13338960 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13338960
M. Wt: 245.35 g/mol
InChI Key: DAIBEYUFYWVKFS-UHFFFAOYSA-N
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Description

1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a novel chemical entity based on the 1H-imidazo[1,2-b]pyrazole heterocyclic scaffold, a structure gaining significant traction in medicinal chemistry and drug discovery as a non-classical isostere of the indole ring . Replacing common scaffolds like indole with this fused bicyclic system is a modern strategy to improve the physicochemical properties of drug candidates, most notably by significantly enhancing solubility in aqueous media, which is a critical parameter for in vitro and in vivo assays . The compound is functionalized with an isobutyl group, which can fine-tune pharmacokinetic properties, and a thiophen-2-yl moiety, a privileged structure in pharmaceuticals known to contribute to a molecule's binding affinity and electronic characteristics. The core imidazo[1,2-b]pyrazole scaffold has demonstrated a range of valuable bioactivities in scientific literature, including antimicrobial, anticancer, and anti-inflammatory effects . This makes derivatives like 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole highly valuable for constructing targeted libraries in hit-to-lead optimization campaigns. Furthermore, advanced functionalization of this scaffold is achievable via regioselective metalation, providing a versatile synthetic handle for further diversification . This product is intended for research applications such as the development of new therapeutic agents, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

1-(2-methylpropyl)-6-thiophen-2-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H15N3S/c1-10(2)9-15-5-6-16-13(15)8-11(14-16)12-4-3-7-17-12/h3-8,10H,9H2,1-2H3

InChI Key

DAIBEYUFYWVKFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclization of Heterocyclic Precursors

a. Reaction of Thiophene Derivatives with Imidazole Precursors

A common approach involves the condensation of a thiophene-based aldehyde or ketone with an imidazole derivative, followed by cyclization. This method typically proceeds under either acidic or basic conditions, with the use of solvents such as ethanol or dimethyl sulfoxide (DMSO). Heating facilitates the cyclization, leading to the formation of the heterocyclic core.

b. Multicomponent and One-Pot Reactions

Recent advances have introduced multicomponent reactions (MCRs), particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, which allows the formation of imidazo[1,2-b]pyrazoles in a single step. These reactions involve aldehydes, 5-aminopyrazoles, and isocyanides, often catalyzed by acids like trifluoroacetic acid (TFA) or Lewis acids, under microwave or conventional heating.

Specific Synthetic Routes

a. Microwave-Assisted GBB Reaction

A notable method involves microwave irradiation to accelerate the GBB reaction, which combines aldehydes (including thiophene derivatives), 5-aminopyrazoles, and isocyanides to produce highly substituted imidazo[1,2-b]pyrazoles. This approach offers rapid reaction times (10–60 minutes), high yields (up to 83%), and operational simplicity.

b. Copper-Catalyzed Aerobic Cyclization

Fan et al. reported a copper-catalyzed aerobic cyclization that promotes the formation of pyrazole derivatives, which can be further transformed into the target compound. This method emphasizes green chemistry principles, utilizing atmospheric oxygen as the oxidant and avoiding harsh reagents.

c. Iodine-Catalyzed Reactions

Iodine catalysis in conjunction with oxidants like tert-butyl hydroperoxide (TBHP) has been employed to facilitate cyclization of aldehyde hydrazones with electron-deficient olefins, leading to pyrazole derivatives that can be functionalized into the desired compound.

Proposed Generalized Reaction Scheme

Step Reagents & Conditions Description
1 Thiophene-2-carboxaldehyde derivative + 5-aminopyrazole Formation of intermediate via condensation
2 Acid or Lewis acid catalysis Activation of intermediates for cyclization
3 Heating (microwave or conventional) Cyclization to form the imidazo[1,2-b]pyrazole core
4 Functionalization with isobutyl group Introduction of the isobutyl substituent via alkylation or substitution reactions

Data Table of Key Preparation Parameters

Method Catalyst Solvent Temperature Reaction Time Yield (%) Remarks
Microwave GBB Reaction TFA or other acids Ethanol or water/ethanol mixture 80–120°C 10–60 min 54–83 Rapid, high-yield, environmentally friendly
Copper-Catalyzed Aerobic Cyclization Copper acetate Ethanol Room temperature to 80°C 30–60 min Up to 79 Green chemistry, scalable
Iodine-Catalyzed Reaction Iodine + TBHP DMF or acetonitrile 80°C 2–4 hours 35–81 Efficient, versatile

Chemical Reactions Analysis

1-Isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and mild oxidizing or reducing agents for functional group transformations.

Scientific Research Applications

Scientific Research Applications

The applications of 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole span several fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing various derivatives with potential therapeutic applications.
  • Agrochemical Research : This compound can be used in developing new pesticides and herbicides.
  • Material Science : It is utilized in creating novel materials with specific electronic and optical properties.

The biological activity of 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole has been explored in various studies, with derivatives showing promise. The mechanisms underlying these activities often involve interaction with specific molecular targets, such as enzymes or receptors involved in disease processes. Interaction studies have shown that 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole interacts with various biological targets. These interactions are often studied using techniques such as molecular docking and biochemical assays to elucidate binding affinities and mechanisms of action.

Antiviral applications of similar compounds

N-heterocycles, including pyrazole derivatives, have demonstrated antiviral activities . Several pyrazole derivatives have shown antiviral efficacy against various viruses .

CompoundAntiviral Activity
16 Significant antiviral efficacy for the mutants Y181C, K103N, and WT.
17 Excellent efficacy and reduced the number of HSV-1 plaques by 69%.
18 Showed some beneficial effects of 50.1% on the tobacco mosaic virus at 0.5 mg/mL.
19 Had excellent effects on viruses carrying the wild-type HIV-1 as well as viruses carrying the resistance mutations Y181C and K103N in the reverse transcriptase gene (EC50 of 0.2 nM).
20 Potent MeV inhibitor (EC50 of 60 nM).
21 Superior antiviral activity in comparison to the standard medication (IC50= 0.02).
Bis-pyrazole derivativesEffectiveness against the tobacco mosaic virus for antiviral activity (TMV).
Thiadiazole Derivative 88 High potency against TMV (EC50 value of 30.57 ± 3.11 μM).
Compound Containing 4-chlorophenyl as a functional group 92 Highest curative effect among these derivatives with CE (%) = 49.9 ± 6.3 against TMV .
Thiadiazole Derivative 93 High potency against TMV.

Anti-inflammatory applications of similar compounds

Pyrazole derivatives have also demonstrated anti-inflammatory activity .

CompoundAnti-inflammatory Activity
123d Demonstrated a significant in vitro anti-inflammatory activity, with IC50 values of 71.11, 81.77, 76.58, and 73.35 μg/mL, respectively, compared with the standard diclofenac.
119a and 119b Showed high COX-2 inhibitory activity with IC50 values ranging from 0.02–0.04 μM. Had the most suitable COX-2 selectivity index (SI = 462.91 and 334.25, respectively), superior to celecoxib (SI = 313.12) and indomethacin (SI = 1.37).

Regioselective Synthesis

A simple and practical method has been developed for the regioselective nitrosylation of imidazopyridines via C(sp2)-H bond functionalization using tert-butyl nitrite under mild reaction conditions in a short time . This protocol is also applicable to imidazo[2,1-b]thiazole . In the case of imidazo[2,1-b]thiazole, nitrosilylation occurs regiselectively at the imidazo ring in the presence of a thiazole ring .

Unique Properties

Mechanism of Action

The mechanism of action of 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Solubility and Lipophilicity : Replacement of indole with the imidazo[1,2-b]pyrazole scaffold reduces log D (2.0 vs. 3.5) and increases aqueous solubility by >13-fold (226 μM vs. 17 μM), attributed to the scaffold’s lower aromaticity and higher polarity .

Photophysical Properties: Thiophene and benzoyl substituents enhance charge-transfer characteristics. For example, compound 14e exhibits a red-shifted absorption band (430 nm) due to strong acceptor-donor interactions, unlike simpler analogues .

Synthetic Flexibility : The imidazo[1,2-b]pyrazole scaffold allows sequential functionalization via metalation (e.g., TMPMgCl·LiCl) and cross-coupling (Negishi, Cu-catalyzed acylation), enabling access to trisubstituted derivatives in 50–85% yields .

Drug Development

The pruvanserin isostere demonstrates improved solubility, a critical factor for oral bioavailability. This scaffold is being explored as a replacement for indole in serotonin receptor antagonists .

Materials Science

Push-pull dyes derived from this scaffold (e.g., 14e ) show promise in optoelectronics due to tunable absorption/emission profiles .

Biological Activity

1-Isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class, known for its diverse biological activities. This compound features an isobutyl group and a thiophene ring, which contribute to its unique properties and potential applications in medicinal chemistry. The molecular formula for this compound is C13H15N3S, with a molecular weight of approximately 245.35 g/mol .

Synthesis

The synthesis of 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole typically involves several steps that include selective functionalization techniques. These methods enhance yields and reduce by-products, allowing for the development of derivatives with potentially improved properties .

Biological Activity

The biological activity of 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole has been explored in various studies, revealing its potential as an anticancer agent and its interactions with specific molecular targets.

Anticancer Activity

Research indicates that compounds similar to 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole demonstrate significant anticancer properties. For instance, studies show that pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies:

  • Study on Cytotoxicity: A recent study screened a library of pyrazole compounds and identified that certain derivatives exhibited potent cytotoxicity against cancer cells while sparing non-cancerous cells. This selectivity suggests a favorable therapeutic index for these compounds .
  • Mechanism of Action: The mechanism of action often involves the disruption of microtubule organization and inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The structural diversity of imidazo[1,2-b]pyrazole derivatives contributes to their varied biological activities. The presence of both the thiophene and imidazo[1,2-b]pyrazole moieties enhances solubility and bioactivity compared to other similar compounds. This allows for tailored modifications aimed at improving pharmacological profiles .

Compound NameStructureKey Properties
1-Methylimidazo[1,2-b]pyrazoleStructureAnticancer activity
3-(Thiophen-2-yl)-5-methylpyrazoleStructureAntimicrobial properties
4-Isopropylimidazo[1,2-b]pyrazoleStructureAnti-inflammatory effects

Interaction Studies

Interaction studies have shown that 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole interacts with various biological targets through techniques such as molecular docking and biochemical assays. These studies elucidate binding affinities and mechanisms of action, highlighting the compound's potential in targeting specific diseases .

Q & A

Q. Advanced

  • X-ray crystallography : Confirms substituent positions (e.g., SEM-protected intermediates) .
  • NMR kinetics : Monitors metalation progress (e.g., ¹H NMR for Zn/Mg intermediates) .
  • HPLC-MS : Tracks fragmentation byproducts during push–pull dye synthesis .

How are biological assays designed to evaluate 1H-imidazo[1,2-b]pyrazole derivatives?

Q. Advanced

  • Receptor binding : Radioligand displacement assays (e.g., 5-HT2A serotonin receptor for pruvanserin analogs) .
  • CYP450 stability : Microsomal incubation to assess metabolic liability .
  • Cytotoxicity : MTT assays against cancer cell lines (IC50 profiling) .

What computational tools predict optical properties of push–pull dyes?

Q. Advanced

  • TD-DFT : Models ICT and absorption spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions in crystalline dyes .

How can SEM-deprotection be optimized for tetra-substituted derivatives?

Q. Advanced

  • Reagent selection : TBAF (6.0 equiv.) in THF achieves >80% yield .
  • Monitoring : TLC (Rf shift) ensures complete deprotection without side reactions (e.g., ring reopening) .

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